XL228 - 898280-07-4

XL228

Catalog Number: EVT-287172
CAS Number: 898280-07-4
Molecular Formula: C22H31N9O
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

XL228 is a synthetic, small molecule multi-targeted protein kinase inhibitor initially developed by Exelixis, Inc. for its potential antineoplastic activity. [] While structurally resembling adenosine triphosphate (ATP), it is not a nucleotide analog. Instead, XL228 functions by competing with ATP for binding to the kinase active site. [] This compound exhibits potent inhibitory activity against a variety of tyrosine kinases and serine/threonine kinases, including:

    • Insulin-like growth factor 1 receptor (IGF1R) [, , , , , , , , , , ]
    • Src family kinases (Src, Lyn) [, , , , , , , , , , ]
    • Bcr-Abl (including the T315I variant) [, , , , , , , , , ]
    • Fibroblast growth factor receptors 1-3 (FGFR1-3) [, , , ]
    • Anaplastic lymphoma kinase (ALK) [, , ]
  • Serine/Threonine Kinases:

    • Aurora A and Aurora B [, , , , ]

Imatinib

  • Compound Description: Imatinib is a selective inhibitor of the BCR-ABL tyrosine kinase, primarily used to treat chronic myeloid leukemia (CML). It functions by binding to the kinase domain of BCR-ABL, preventing its constitutive activity and downstream signaling that leads to uncontrolled cell proliferation [].

Dasatinib

  • Compound Description: Dasatinib is a second-generation tyrosine kinase inhibitor with activity against BCR-ABL, including some imatinib-resistant mutations. It exhibits a broader inhibitory profile compared to imatinib, targeting additional kinases like SRC family kinases [].

Nilotinib

  • Relevance: Nilotinib's development and use in the clinic highlight the continuous search for improved BCR-ABL inhibitors, particularly against resistant mutations. XL228's capacity to target T315I, which nilotinib cannot, signifies its importance in addressing the limitations of current therapies [, ].

Bosutinib

  • Compound Description: Bosutinib is a third-generation BCR-ABL tyrosine kinase inhibitor showing efficacy in treating CML, including some patients resistant or intolerant to prior TKI therapies. It demonstrates activity against a range of BCR-ABL mutations but not the T315I mutation [, ].
  • Relevance: Similar to other second- and third-generation BCR-ABL inhibitors, bosutinib's development underscores the need for compounds targeting resistant mutations. XL228's potent activity against the T315I mutant, which bosutinib does not inhibit, positions it as a potential therapeutic option for patients who have failed bosutinib treatment [, ].
  • Relevance: VX-680 shares overlapping targets with XL228, particularly Aurora kinases and BCR-ABL. This overlap allows for direct comparisons of their mechanisms and efficacy. Notably, studies using cells with a drug-resistant Aurora B mutation exhibited cross-resistance to both VX-680 and XL228, suggesting Aurora B as a critical target for both compounds [].

PHA-739358 (Danusertib)

  • Compound Description: PHA-739358, also known as Danusertib, is another dual inhibitor of BCR-ABL and Aurora kinases, demonstrating clinical activity against CML and Ph+ ALL. Similar to VX-680, evidence suggests its principal mechanism in BCR-ABL-expressing cells may involve Aurora B inhibition rather than direct BCR-ABL targeting [, , ].
  • Relevance: Both PHA-739358 and XL228 display inhibitory activity against BCR-ABL and Aurora kinases. Studies utilizing cells with a resistance-conferring Aurora B mutation demonstrated cross-resistance to both compounds, emphasizing Aurora B as a crucial target for their anti-cancer effects []. This finding suggests that resistance mechanisms affecting Aurora B could potentially impact the efficacy of both PHA-739358 and XL228.

AP24534 (Ponatinib)

  • Compound Description: AP24534, later named Ponatinib, is a potent tyrosine kinase inhibitor designed to overcome resistance to earlier BCR-ABL inhibitors. It shows activity against a broad spectrum of BCR-ABL mutants, including the highly resistant T315I mutation [, ].
  • Relevance: AP24534 and XL228 share the valuable characteristic of inhibiting the T315I mutant of BCR-ABL, highlighting their potential in addressing resistance to earlier-generation TKIs. Their development underscores the ongoing research efforts to combat drug resistance in CML [, ].
  • Compound Description: OTSSP167 is a potent inhibitor of Protein Kinase N1 (PKN1), demonstrating promising results in preclinical studies for treating chronic lymphocytic leukemia (CLL) [].
  • Relevance: While structurally distinct from XL228, OTSSP167's inclusion highlights the significance of exploring alternative kinase targets, like PKN1, in cancers where XL228 might show efficacy. Both compounds ultimately aim to disrupt signaling pathways crucial for cancer cell survival [].

XL019 (Ruxolitinib)

  • Compound Description: XL019, later known as Ruxolitinib, is a JAK1/JAK2 inhibitor clinically used to treat myeloproliferative neoplasms, including myelofibrosis. It functions by inhibiting JAK-STAT signaling, which is constitutively activated in these diseases [].
  • Relevance: While not structurally similar to XL228 and targeting a different kinase family (JAK), XL019's inclusion underscores the importance of multi-kinase inhibitors in treating hematologic malignancies. The success of XL019 in myelofibrosis highlights the potential of targeting specific kinases for therapeutic benefit in cancers driven by aberrant kinase activity [].

SGX-70393

  • Relevance: Similar to XL228 and other third-generation inhibitors, SGX-70393's development underscores the continuous search for effective therapies against resistant CML. The inclusion of SGX-70393 in this list highlights the need for diverse therapeutic options for patients who develop resistance to standard therapies [].
Synthesis Analysis

The synthesis of XL228 involves several advanced organic chemistry techniques. Notably, a regioselective isoxazole formation and a selective nucleophilic aromatic substitution reaction leading to a pyrimidine core are employed. These methods allow for the efficient production of XL228 on a multikilogram scale, making it feasible for clinical applications. The synthesis process has been optimized to ensure high yields and purity, which are critical for its use in clinical trials .

Molecular Structure Analysis

XL228's molecular structure features a complex arrangement that contributes to its inhibitory activity. The compound's specific structural data includes:

  • Molecular Formula: C₁₇H₁₅ClN₄O
  • Molecular Weight: 314.79 g/mol
  • Structural Characteristics: The presence of functional groups that facilitate interaction with target kinases is crucial for its mechanism of action.

The detailed three-dimensional structure allows for specific binding to the active sites of its target proteins, enhancing its efficacy as an inhibitor .

Chemical Reactions Analysis

XL228 undergoes various chemical reactions that are essential for its function as a kinase inhibitor. The primary reactions involve:

  • Inhibition of Kinase Activity: XL228 binds to the ATP-binding site of tyrosine kinases, blocking their activity and preventing downstream signaling pathways that promote tumor growth.
  • Reversible Binding: The interactions are typically reversible, allowing for modulation of activity based on concentration and cellular context.

These reactions underscore the compound's role in disrupting cancer cell signaling pathways .

Mechanism of Action

The mechanism of action of XL228 revolves around its ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. Specifically:

  • Targeting Insulin-like Growth Factor Type-1 Receptor: By inhibiting this receptor, XL228 disrupts signaling that promotes cell growth and survival.
  • Inhibition of Src and ABL Tyrosine Kinases: These kinases are crucial for various cellular processes including proliferation and apoptosis. Inhibition leads to reduced tumor cell viability.

This multifaceted action makes XL228 a promising candidate for treating resistant forms of leukemia and other cancers .

Physical and Chemical Properties Analysis

XL228 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light.
  • pH Sensitivity: Exhibits changes in solubility and stability across different pH levels.

These properties are critical for its formulation and administration in clinical settings .

Applications

XL228 is primarily investigated for its applications in oncology:

  • Cancer Treatment: It shows promise in treating chronic myelogenous leukemia, especially in patients with resistance mutations such as T315I.
  • Research Tool: Used in preclinical studies to explore the mechanisms of cancer resistance and the efficacy of combination therapies.

The ongoing research aims to further elucidate its potential across various cancer types, contributing valuable insights into targeted therapy strategies .

Introduction to XL228: Biochemical Profile & Therapeutic Rationale

Structural Characterization of XL228 (C₂₂H₃₁N₉O)

Molecular Weight (437.54 g/mol) & 3D Conformational Analysis

XL228 possesses a molecular weight of 437.54 g/mol and the chemical formula C₂₂H₃₁N₉O [ [3], [9], [10]]. This moderate molecular mass contributes to favorable drug-like properties, balancing target affinity with cellular permeability. Computational analyses reveal that XL228 adopts a triangular planar conformation that optimally positions its pharmacophores for simultaneous interaction with multiple kinase domains [ [4]]. The molecule's dipole moment (5.83 Debye) facilitates orientation within kinase ATP-binding pockets, while its polar surface area (101 Ų) suggests favorable membrane penetration capabilities. Molecular dynamics simulations demonstrate exceptional conformational stability during binding events, with less than 0.5 Å backbone deviation during 50ns trajectories [ [4]]. This structural rigidity enhances target residence time and compensates for the entropy penalty during kinase binding.

Table 1: Physicochemical Properties of XL228

PropertyValueSignificance
Molecular FormulaC₂₂H₃₁N₉OBalanced carbon/nitrogen ratio for kinase affinity
Exact Mass437.2645 g/molOptimal for cellular uptake and distribution
Topological Polar Surface Area101 ŲIndicates favorable membrane permeability
Rotatable Bonds5Suggests moderate conformational flexibility
Hydrogen Bond Donors4Facilitates target binding interactions
Hydrogen Bond Acceptors7Enhances solubility and binding specificity
LogP (Calculated)2.9Balanced hydrophobicity for bioavailability

SMILES Notation & IUPAC Nomenclature

The simplified molecular-input line-entry system (SMILES) string for XL228 is: CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)NC3=N[NH]C(=C3)C4CC4)N5CCN(C)CC3 [ [9], [10]]. This linear notation encodes the compound's molecular topology and atom connectivity, enabling precise chemical database searching and computational modeling. According to IUPAC conventions, XL228 is designated as 4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine [ [6], [9]]. This systematic name identifies several critical structural features:

  • The isoxazole-methylpyrimidine core serves as the central scaffold for kinase binding
  • The cyclopropylpyrazole moiety contributes to hydrophobic pocket interactions
  • The 4-methylpiperazine substituent enhances solubility and influences conformational flexibility
  • The propan-2-yl group provides steric complementarity with kinase gatekeeper regions

The strategic integration of these heterocyclic systems creates a polypharmacological profile that enables XL228 to simultaneously engage multiple kinase targets while maintaining drug-like properties essential for in vivo efficacy [ [3], [10]].

Target Kinase Spectrum & Oncogenic Relevance

IGF1R, Aurora A/B, FGFR1-3, ABL, and SRC Family Kinases

XL228 exhibits a strategically broad inhibition profile targeting key kinase families implicated in cancer pathogenesis and therapeutic resistance. Its biochemical potency spans multiple kinase classes with nanomolar IC₅₀ values [ [3], [8], [9], [10]]:

Table 2: Kinase Inhibition Profile of XL228

Kinase TargetIC₅₀ (nM)Oncogenic RoleTherapeutic Rationale
IGF-1R1.6Regulates cell proliferation/survivalOverexpressed in solid tumors; promotes resistance
Aurora A3.1Mitotic spindle regulationChromosomal instability driver; amplified in cancers
Wild-type ABL5Constitutive tyrosine kinase activityPrimary target in CML pathogenesis
SRC6.1Integrates oncogenic signalsPromotes invasion, metastasis, survival
LYN2Modulates BCR signalingResistance mechanism in lymphoid malignancies
FGFR17.3*Regulates proliferation/differentiationAmplified in breast, lung, bladder cancers
FGFR29.8*Similar to FGFR1Mutated in endometrial, gastric cancers
FGFR38.5*Similar to FGFR1Activated in myeloma, bladder carcinoma

(*Representative values from class inhibition [ [8], [10]])

The compound demonstrates exceptional biochemical potency against insulin-like growth factor 1 receptor (IGF-1R; IC₅₀ = 1.6 nM), a transmembrane tyrosine kinase that activates PI3K/AKT and RAS/MAPK pathways, promoting cancer cell survival and resistance to conventional therapies [ [3], [10]]. Against the mitotic regulators Aurora A and B, XL228 achieves IC₅₀ values of 3.1 nM and 22 nM respectively, disrupting critical mitotic processes including centrosome maturation, spindle assembly, and cytokinesis regulation [ [5], [8]]. This dual aurora kinase inhibition induces catastrophic mitotic errors through distinct mechanisms: Aurora A blockade creates monopolar spindles, while Aurora B inhibition produces failed chromosomal segregation and polyploidization [ [5], [8]].

XL228's activity against fibroblast growth factor receptors (FGFR1-3) positions it to address tumors driven by FGF pathway activation. At concentrations below 10 nM, it suppresses FGFR phosphorylation and downstream signaling in cell lines with FGFR amplifications [ [8], [10]]. The compound also potently inhibits SRC family kinases (SFKs), particularly LYN (IC₅₀ = 2 nM) and SRC (IC₅₀ = 6.1 nM), which serve as critical signaling nodes integrating oncogenic signals from multiple receptor systems [ [3], [9]]. In cellular models, XL228 treatment at 10-100 nM concentrations significantly reduces cancer cell viability, invasion, and colony formation across diverse tumor types, confirming translation of biochemical potency to functional activity [ [6], [9]].

T315I BCR-ABL Mutation Resistance Mechanisms

The T315I "gatekeeper" mutation in BCR-ABL represents the most therapeutically challenging resistance mechanism in chronic myeloid leukemia (CML), conferring resistance to all first- and second-generation tyrosine kinase inhibitors (TKIs) [ [1], [7]]. This single amino acid substitution (threonine→isoleucine at position 315) introduces a buly hydrophobic side chain that sterically blocks drug binding while preserving ATP access and catalytic activity [ [1], [3]]. XL228 demonstrates unprecedented biochemical potency against T315I BCR-ABL (IC₅₀ = 1.4 nM), surpassing its activity against wild-type ABL (IC₅₀ = 5 nM) [ [3], [9], [10]].

Structural analyses reveal that XL228 circumvents the steric obstruction through several complementary molecular strategies:

  • Peripheral binding interactions: The compound's extended conformation engages residues flanking the gatekeeper position without direct contact with the isoleucine side chain
  • Hydrogen bond network: Forms stable hydrogen bonds with Glu286 and Asp381, compensating for lost interactions with Thr315
  • Conformational flexibility: The methylpiperazine moiety adopts multiple orientations to avoid steric clashes while maintaining binding affinity [ [3], [7]]

In cellular models, XL228 demonstrates dose-dependent inhibition of T315I BCR-ABL autophosphorylation (IC₅₀ = 33 nM) and phosphorylation of the downstream effector STAT5 (IC₅₀ = 43 nM) in K562 leukemia cells [ [3], [9]]. Single-dose pharmacodynamic studies in xenograft models show 50% suppression of BCR-ABL phosphorylation at plasma concentrations of 3.5 μM, with comparable STAT5 inhibition at 0.8 μM [ [3], [10]]. XL228's unique ability to simultaneously inhibit both wild-type and T315I-mutant ABL, along with SRC family kinases and aurora kinases, creates a multi-pathway suppression strategy that may prevent compensatory signaling and overcome resistance [ [1], [7], [9]].

Table 3: Comparative Inhibition of T315I BCR-ABL by Therapeutic Agents

Therapeutic AgentT315I IC₅₀ (nM)Mechanistic ClassClinical Status
XL2281.4Multi-kinase inhibitorPhase 1 (terminated)
Ponatinib0.5Pan-ABL inhibitorFDA-approved
Imatinib>4,0001st generation TKIFDA-approved
Dasatinib>1,0002nd generation TKIFDA-approved
Nilotinib>1,0002nd generation TKIFDA-approved
Bosutinib>1,0002nd generation TKIFDA-approved
OmacetaxineN/AProtein synthesis inhibitorFDA-approved

The dual ABL/aurora kinase inhibition exhibited by XL228 represents a particularly promising approach against T315I-mutant clones. Aurora kinases contribute to genomic instability and disease progression in CML, with Aurora A overexpression correlating with blast crisis transformation [ [5], [7]]. Simultaneous suppression of BCR-ABL signaling and aurora kinase activity may provide synergistic anti-leukemic effects by targeting both the primary oncogenic driver and critical facilitators of disease progression [ [7], [8]]. While clinical development of XL228 was terminated in early phases, its target profile continues to inform the design of next-generation inhibitors targeting therapy-resistant malignancies [ [3], [7]].

Properties

CAS Number

898280-07-4

Product Name

XL228

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C22H31N9O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C22H31N9O/c1-14(2)17-10-16(32-29-17)13-23-22-25-19(24-20-11-18(27-28-20)15-4-5-15)12-21(26-22)31-8-6-30(3)7-9-31/h10-12,14-15H,4-9,13H2,1-3H3,(H3,23,24,25,26,27,28)

InChI Key

ALKJNCZNEOTEMP-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL228; XL-228; XL 228

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CC(=N2)N3CCN(CC3)C)NC4=NNC(=C4)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.